molecular formula C9H9N3O7 B11946538 N-(2,4-dinitrophenyl)serine CAS No. 10547-30-5

N-(2,4-dinitrophenyl)serine

Cat. No.: B11946538
CAS No.: 10547-30-5
M. Wt: 271.18 g/mol
InChI Key: SBQZBOCQYMVLTC-UHFFFAOYSA-N
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Description

N-(2,4-dinitrophenyl)serine is a derivative of the amino acid serine, characterized by the presence of a 2,4-dinitrophenyl group attached to the nitrogen atom. This compound is known for its applications in biochemical research and its role as an amino acid derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dinitrophenyl)serine typically involves the reaction of serine with 2,4-dinitrofluorobenzene under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of serine attacks the fluorine-substituted aromatic ring, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dinitrophenyl)serine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,4-dinitrophenyl)serine has diverse applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.

    Biology: Employed in studies of enzyme kinetics and protein structure.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug development.

    Industry: Utilized in the synthesis of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)serine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context. It may also participate in signaling pathways by modifying the activity of proteins and other biomolecules .

Comparison with Similar Compounds

  • N-(2,4-dinitrophenyl)-L-isoleucine
  • N-(2,4-dinitrophenyl)-L-leucine
  • N-(2,4-dinitrophenyl)-L-phenylalanine
  • N-(2,4-dinitrophenyl)-L-threonine
  • N-(2,4-dinitrophenyl)-L-valine .

Comparison: N-(2,4-dinitrophenyl)serine is unique due to its specific structural features and reactivity. Compared to other similar compounds, it exhibits distinct properties in terms of solubility, stability, and reactivity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-(2,4-dinitroanilino)-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQZBOCQYMVLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10547-30-5, 1655-64-7
Record name N-(2,4-Dinitrophenyl)serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10547-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serine, N-(2,4-dinitrophenyl)-, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010547305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89606
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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